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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-amine

Cat. No.: B185003

An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine (CAS Number: 99185-71-4)
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on 2-Methyl-
6-nitroquinolin-4-amine. It is important to note that while data on its chemical properties and
safety are available, specific, peer-reviewed research detailing its biological activity,
mechanism of action, and experimental protocols is limited. The information regarding its
potential biological role is inferred from studies on structurally related quinoline compounds.

Core Compound Properties

2-Methyl-6-nitroquinolin-4-amine is a heterocyclic organic compound belonging to the
quinoline family. Its structure, featuring a nitro group and an amine substituent, makes it a
subject of interest in medicinal chemistry, particularly as a scaffold for the synthesis of potential
therapeutic agents.[1]

Chemical Data Summary

The known quantitative data for 2-Methyl-6-nitroquinolin-4-amine is summarized in the table
below.
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Property Value Source(s)
CAS Number 99185-71-4 [1]
Molecular Formula C10H9aN302 [1]
Molecular Weight 203.20 g/mol [1]
. _ 420.51°C at 760 mmHg
Boiling Point ) [1]
(Predicted)
Purity Typically =295% (Commercial) [2]

Safety and Handling

Commercial safety data indicates that 2-Methyl-6-nitroquinolin-4-amine should be handled
with care. It is classified with the signal word "Warning" and may be harmful if swallowed,
cause skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this compound. Store in a cool, dry, well-ventilated area away from incompatible
substances.

Synthesis Protocols

While a specific, published synthesis protocol for 2-Methyl-6-nitroquinolin-4-amine is not
readily available, a plausible synthetic route can be hypothesized based on established
quinoline chemistry. A common method would involve the synthesis of a precursor, 2-methyl-6-
nitroquinoline, followed by chlorination and subsequent nucleophilic aromatic substitution
(SNAr) to introduce the amine group at the 4-position.

Experimental Protocol: Synthesis of 2-Methyl-6-
nitroguinoline (Precursor)

A published method for synthesizing the precursor, 2-methyl-6-nitroquinoline, utilizes the
Doebner-von Miller reaction.[3] This protocol has been enhanced by the use of a nanopatrticle
catalyst to improve yield.

Materials:
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4-nitroaniline (1.5 g, 11 mmol)

Concentrated Hydrochloric Acid (HCI)

Crotonaldehyde (0.95 g, 14 mmol)

11 N Sodium Hydroxide (NaOH) solution

Methanol

Fes04@SiO2 nanoparticles (optional, as catalyst)[3]

Procedure:

Dissolve 1.5 g of 4-nitroaniline in concentrated HCI in a round-bottom flask equipped with a
reflux condenser.

Heat the mixture to reflux at 105°C.

Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.

Continue heating the reaction mixture for one hour.

Cool the mixture to room temperature.

Carefully neutralize the reaction mixture with 11 N NaOH solution until a whitish-yellow
precipitate forms.

Collect the precipitate by filtration.

Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.

The reported yield for this reaction is 47% without a catalyst and can be increased to 81% with

the use of FesO4@SiO2 nanoparticles.[3]

Hypothetical Protocol: Amination of 2-Chloro-4-methyl-
6-nitroquinoline
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The conversion of a chloroquinoline to the corresponding amine is a standard nucleophilic
aromatic substitution (SNAr) reaction.[2] The workflow below illustrates a hypothetical pathway
from the synthesized precursor to the final target compound. This protocol is theoretical and

would require optimization.

Step 1: Synthesis of Precursor

G-Methyl-&nitroquinolina

React with

Step 2: Chlorination

Chlorination
(e.g., POCIs)

G-ChIoro—4—methyl-6-nitroquinolina

React with

Step 3: Amination (SnAr)
4
Nucleophilic Aromatic Substitution
(e.g., NHs or NH4OH)

Yields

2-Methyl-6-nitroquinolin-4-amine
(Target Compound)

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 2-Methyl-6-nitroquinolin-4-amine.
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Potential Biological Activity and Mechanism of
Action

Direct biological data for 2-Methyl-6-nitroquinolin-4-amine is not available in peer-reviewed
literature. However, the quinoline scaffold is a common feature in molecules designed as
kinase inhibitors, particularly targeting the PISBK/mTOR pathway, which is frequently
dysregulated in cancer.[4][5]

Context: Quinolines as PISBKImMTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling
pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its
aberrant activation is a hallmark of many human cancers, making it a prime target for
therapeutic intervention. Several potent PI3K/mTOR inhibitors are based on quinoline and
quinazoline scaffolds.[4][8] These inhibitors typically function by competing with ATP for the
binding site in the kinase domain of PI3K and/or mTOR, thereby blocking the downstream
signaling cascade that promotes cell growth and survival.

Potential Signaling Pathway

Given the structural similarities to known PI3K/mTOR inhibitors, it is plausible that 2-Methyl-6-
nitroquinolin-4-amine could be investigated for activity against this pathway. The diagram
below illustrates the general PI3K/Akt/mTOR signaling cascade that such a compound might
inhibit.
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Caption: General overview of the PI3K/Akt/mTOR signaling pathway.
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Future Research Directions

The lack of published data on 2-Methyl-6-nitroquinolin-4-amine presents a clear opportunity
for novel research. Key areas for investigation include:

o Definitive Synthesis and Characterization: Development and publication of a robust, high-
yield synthesis protocol, along with full characterization using modern analytical techniques
(NMR, HRMS, X-ray crystallography).

» Biological Screening: High-throughput screening against various cancer cell lines and kinase
panels (especially PISK/mTOR) to identify any biological activity.

e Mechanism of Action Studies: If activity is confirmed, further studies to elucidate the specific
molecular target and mechanism of action would be crucial.

» Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to
understand the contribution of the methyl, nitro, and amine groups to any observed biological
activity.

In conclusion, 2-Methyl-6-nitroquinolin-4-amine is a readily available chemical building block
with potential applications in drug discovery, suggested by the activities of related compounds.
However, its own biological profile remains to be characterized, representing an open field for
medicinal chemistry and chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12621386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12621386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12079318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12079318/
https://www.atlantis-press.com/article/25870484.pdf
https://www.benchchem.com/product/b185003#2-methyl-6-nitroquinolin-4-amine-cas-number-99185-71-4
https://www.benchchem.com/product/b185003#2-methyl-6-nitroquinolin-4-amine-cas-number-99185-71-4
https://www.benchchem.com/product/b185003#2-methyl-6-nitroquinolin-4-amine-cas-number-99185-71-4
https://www.benchchem.com/product/b185003#2-methyl-6-nitroquinolin-4-amine-cas-number-99185-71-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b185003?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

